molecular formula C17H10BrNO3 B246104 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide

5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide

Cat. No. B246104
M. Wt: 356.2 g/mol
InChI Key: NJBJEQHVWKMLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research areas due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide is not fully understood. However, it has been reported to interact with certain proteins and enzymes in the body, leading to changes in their function. This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and as a modulator of neurotransmitter release in the brain.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide has several biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the release of neurotransmitters in the brain, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide in lab experiments include its unique structure and properties, which make it a useful tool for studying certain proteins and enzymes. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide in scientific research. These include the development of more efficient and cost-effective synthesis methods, the identification of new targets for this compound, and the optimization of its pharmacological properties for use in drug development. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide is a chemical compound that has shown potential in various scientific research areas. Its unique structure and properties make it a useful tool for studying certain proteins and enzymes. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacological properties for use in drug development.

Synthesis Methods

The synthesis of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide involves the reaction of dibenzo[b,d]furan-3-ylamine with furan-2-carboxylic acid chloride in the presence of a base. The resulting compound is then brominated to obtain the final product. This synthesis method has been reported in several scientific journals and has been optimized for yield and purity.

Scientific Research Applications

5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide has been used in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown potential as a drug candidate for the treatment of several diseases, including cancer and neurological disorders. It has also been used as a probe to study the function of certain proteins and enzymes in the body.

properties

Molecular Formula

C17H10BrNO3

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-N-dibenzofuran-3-ylfuran-2-carboxamide

InChI

InChI=1S/C17H10BrNO3/c18-16-8-7-14(22-16)17(20)19-10-5-6-12-11-3-1-2-4-13(11)21-15(12)9-10/h1-9H,(H,19,20)

InChI Key

NJBJEQHVWKMLSN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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